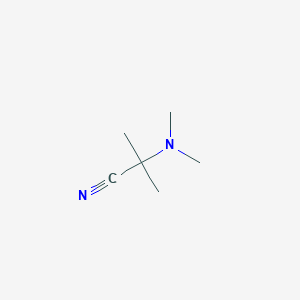

2-(Dimethylamino)-2-methylpropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dimethylamino)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-6(2,5-7)8(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDGSEGTBIWFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440950 | |

| Record name | 2-(dimethylamino)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2273-40-7 | |

| Record name | 2-(dimethylamino)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Dimethylamino)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(dimethylamino)-2-methylpropanenitrile, a valuable building block in organic synthesis and pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and safe execution in a laboratory setting.

Introduction and Significance

This compound, a tertiary α-aminonitrile, is a versatile intermediate in the synthesis of a variety of more complex molecules.[1][2] Its structure, featuring a quaternary carbon center bonded to a dimethylamino group and a nitrile functionality, makes it a precursor to α,α-disubstituted α-amino acids and other nitrogen-containing compounds.[3] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo addition reactions with organometallic reagents, highlighting its synthetic utility.[4]

This guide will focus on the most common and efficient method for its preparation: the Strecker synthesis. We will delve into the reaction mechanism, provide a detailed experimental protocol, and outline the necessary characterization and safety procedures.

Synthesis of this compound via the Strecker Reaction

The Strecker synthesis is a classic and highly effective method for the preparation of α-aminonitriles from a carbonyl compound, an amine, and a cyanide source.[3][5] In the case of this compound, the reactants are acetone, dimethylamine, and a cyanide salt, typically sodium or potassium cyanide.[2]

The Underlying Chemistry: A Mechanistic Perspective

The reaction proceeds through a three-component condensation mechanism. The key steps are the formation of an iminium ion intermediate, followed by the nucleophilic attack of the cyanide ion.

Caption: The Strecker reaction mechanism for the synthesis of this compound.

The reaction is typically initiated by the acid-catalyzed formation of an iminium ion from acetone and dimethylamine.[6] This is followed by the nucleophilic addition of the cyanide ion to the electrophilic carbon of the iminium ion, yielding the final α-aminonitrile product.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the laboratory-scale synthesis of this compound. All operations involving cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials:

-

Acetone (reagent grade)

-

Dimethylamine hydrochloride

-

Sodium cyanide (or potassium cyanide)

-

Water (deionized)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Hydrochloric acid (for potential pH adjustment and waste quenching)

-

Sodium hypochlorite solution (bleach, for cyanide quenching)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of dimethylamine hydrochloride in water. Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Acetone: To the cooled solution, add acetone dropwise while maintaining the temperature below 10 °C.

-

Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide in water. Slowly add this solution to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C. Caution: Sodium cyanide is highly toxic. Handle with extreme care and have a cyanide antidote kit readily available.

-

Reaction: After the addition is complete, allow the reaction mixture to stir vigorously in the ice bath for 2-3 hours, and then let it slowly warm to room temperature and stir overnight.

-

Workup: Transfer the reaction mixture to a separatory funnel. The product will likely form an organic layer. Separate the layers and extract the aqueous layer with two portions of diethyl ether.

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product is an oil. Purify by vacuum distillation to obtain the final product.[7]

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₆H₁₂N₂ |

| Molecular Weight | 112.17 g/mol |

| Appearance | Colorless oil |

Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2980-2850 | C-H stretch (alkane) |

| ~2240 | C≡N stretch (nitrile) |

| ~1470-1370 | C-H bend (alkane) |

| ~1250-1020 | C-N stretch (amine) |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets.

-

A singlet corresponding to the six protons of the two equivalent methyl groups attached to the nitrogen atom.

-

A singlet corresponding to the six protons of the two equivalent methyl groups attached to the quaternary carbon.

-

-

¹³C NMR: The carbon NMR spectrum is expected to show four distinct signals.

-

A signal for the quaternary carbon.

-

A signal for the nitrile carbon.

-

A signal for the carbons of the methyl groups attached to the nitrogen.

-

A signal for the carbons of the methyl groups attached to the quaternary carbon.

-

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 112.

-

Fragmentation: A prominent fragment is expected at m/z = 97, corresponding to the loss of a methyl group (CH₃). Another significant fragment would be observed at m/z = 44, corresponding to the [CH₃-N=CH₂]⁺ fragment.

Safety and Handling

The synthesis of this compound involves the use of highly toxic cyanide salts. Strict adherence to safety protocols is mandatory.

-

Cyanide Handling: Always handle sodium or potassium cyanide in a certified chemical fume hood.[8] Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[8]

-

Cyanide Quenching: All glassware and waste containing cyanide must be quenched with an excess of sodium hypochlorite (bleach) solution before disposal.[9] This oxidizes the toxic cyanide to the much less harmful cyanate.

-

Emergency Preparedness: A cyanide antidote kit should be readily accessible in the laboratory, and all personnel should be trained in its use.

-

General Precautions: Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Conclusion

This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles of the Strecker reaction and adhering to the outlined experimental and safety protocols, researchers can confidently and safely produce this valuable synthetic intermediate. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product, ensuring its suitability for further applications in drug discovery and development.

References

-

Grokipedia. Strecker amino acid synthesis. (n.d.). Retrieved from [Link]

- CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents. (n.d.).

- CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol - Google Patents. (n.d.).

-

2-(Dimethylamino)pyrimidine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

2-methyl-2-nitrosopropane - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

- WO 2006/011696 A1 - A NOVEL METHOD FOR PREPARING ITOPRIDE-HYDROCHLORIDE SALT - Google Patents. (n.d.).

-

Wikipedia. (2023, December 28). Strecker amino acid synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. Strecker Synthesis. (n.d.). Retrieved from [Link]

- US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents. (n.d.).

-

PubChem. 2-(Dimethylamino)propanenitrile. (n.d.). Retrieved from [Link]

-

NROChemistry. Strecker Synthesis. (n.d.). Retrieved from [Link]

-

Doc Brown's Chemistry. mass spectrum of 2,2-dimethylpropane fragmentation pattern. (n.d.). Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- US3558702A - Method for purifying dimethylformamide recovered from acrylonitrile polymerization processes in the commercial production of polyacrylonitrile fibers and yarns - Google Patents. (n.d.).

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane. (n.d.). Retrieved from [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2,2-dimethylpropane. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031243). (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. (n.d.). Retrieved from [Link]

- Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 63.

-

Doc Brown's Chemistry. mass spectrum of 2-methylpropanal. (n.d.). Retrieved from [Link]

- Täler, D. S., & Armbruster, D. R. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 647-653.

-

Doc Brown's Chemistry. 13C nmr spectrum of 2-methylpropane. (n.d.). Retrieved from [Link]

-

Mrs Burton's Chemistry. (2018, March 20). MS fragmentation patterns [Video]. YouTube. [Link]

- Jackson, G., & Mohaptra, S. (2020).

-

Doc Brown's Chemistry. infrared spectrum of dimethylamine. (n.d.). Retrieved from [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-methylpropanal. (n.d.). Retrieved from [Link]

Sources

- 1. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents [patents.google.com]

- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-2-methylpropanenitrile

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties, spectroscopic characteristics, and synthetic pathways of 2-(Dimethylamino)-2-methylpropanenitrile (CAS No. 2273-40-7). As a member of the α-aminonitrile class, this molecule holds potential as a versatile building block in organic synthesis, particularly for the creation of sterically hindered quaternary amino acids and other complex nitrogen-containing scaffolds. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights grounded in computational analysis and practical, field-proven experimental protocols. The narrative emphasizes the causality behind analytical choices and provides self-validating methodologies to ensure scientific rigor.

Introduction and Chemical Identity

The Role of α-Aminonitriles in Modern Synthesis

α-Aminonitriles are a pivotal class of organic compounds characterized by the presence of both an amine and a nitrile group attached to the same carbon atom. They are most famously recognized as key intermediates in the Strecker synthesis, one of the most robust methods for preparing α-amino acids. The unique bifunctionality of these molecules allows for diverse chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the amino group can undergo a wide range of derivatization reactions. The specific compound of interest, this compound, is distinguished by a quaternary α-carbon, which introduces significant steric hindrance, making it a valuable precursor for compounds with unique conformational properties.

Chemical Identity

A clear definition of the molecule is paramount for any technical analysis. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 2273-40-7 | [1][2] |

| Molecular Formula | C₆H₁₂N₂ | [1][3] |

| Molecular Weight | 112.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(C)(C#N)N(C)C | [1] |

Molecular Structure and Computational Analysis

Molecular Geometry

The core of this compound features a central quaternary carbon atom bonded to two methyl groups, a nitrile group, and a dimethylamino group. This structure prevents the presence of an α-hydrogen, precluding epimerization at this center. The nitrile group (C≡N) maintains a characteristic linear geometry.

Caption: 2D structure of this compound.

In Silico Physicochemical Properties

| Property | Predicted Value | Source |

| LogP (Octanol-Water Partition Coefficient) | 0.85 | [1] |

| Topological Polar Surface Area (TPSA) | 27.03 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

The LogP value of 0.85 suggests a slight preference for nonpolar environments but indicates that the compound will retain some degree of aqueous solubility, a crucial factor for applications in biological systems or biphasic reactions.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of molecular structure and purity. While specific spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectral features.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this molecule, the primary diagnostic peak is the nitrile stretch.

-

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2230-2250 cm⁻¹ . The intensity and sharp nature of this peak make it a definitive marker for the nitrile functional group.[4]

-

C-H Stretch: Absorption bands corresponding to sp³ C-H stretching from the four methyl groups will appear just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ region.

-

C-N Stretch: The stretching vibration of the tertiary amine C-N bond will be visible in the fingerprint region, usually between 1000-1250 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the most detailed information about the carbon-hydrogen framework of a molecule. The high degree of symmetry in this compound leads to a simple and clean predicted spectrum.

-

¹H NMR:

-

C(CH₃)₂ Protons: A sharp singlet is expected, integrating to 6 protons. Its chemical shift would likely be in the 1.2-1.6 ppm range.

-

N(CH₃)₂ Protons: A second sharp singlet, also integrating to 6 protons, is predicted. Due to the proximity of the electron-withdrawing nitrogen, this signal will be further downfield, likely in the 2.2-2.6 ppm range.[4]

-

Key Insight: The absence of any splitting patterns (all signals are singlets) is a powerful confirmation of the quaternary α-carbon and the isolated nature of the methyl groups.

-

-

¹³C NMR:

-

Nitrile Carbon (C≡N): This carbon is highly deshielded and will appear as a characteristic signal in the 118-122 ppm region.[4]

-

Quaternary Carbon (C(CH₃)₂): The central carbon atom, bonded to four other carbons/nitrogens, will appear in the 50-65 ppm range.

-

N-Methyl Carbons (N(CH₃)₂): These carbons will resonate in the 40-50 ppm range.[4]

-

C-Methyl Carbons (C(CH₃)₂): These aliphatic carbons will appear furthest upfield, typically in the 20-30 ppm region.

-

Mass Spectrometry (MS)

Rationale: MS determines the molecular weight of the compound and provides structural clues through fragmentation analysis.

-

Molecular Ion (M⁺): In an Electron Impact (EI) spectrum, the molecular ion peak should be observed at m/z = 112.17 .

-

Major Fragmentation: The most likely fragmentation pathway is the α-cleavage adjacent to the nitrogen atom, resulting in the loss of a methyl group to form a stable iminium ion. This would produce a prominent peak at m/z = 97 (M-15) . Another significant fragmentation would be the loss of the dimethylamino group, leading to a fragment at m/z = 68 .

Physicochemical Properties and Their Determination

While computational data provides a strong starting point, experimental verification is the cornerstone of chemical research.

Data Summary

The following table summarizes key physicochemical properties. It is critical to note that experimentally verified data for this specific molecule is scarce in the literature; therefore, these values should be considered estimates that require experimental confirmation.

| Property | Value | Notes |

| Physical State | Colorless Liquid | Expected at room temperature, similar to related aminonitriles.[4] |

| Boiling Point | ~140-160 °C (at 760 mmHg) | Estimated based on related structures. Experimental determination is required. |

| Melting Point | < -20 °C | Estimated. The related 2-(Dimethylamino)propanenitrile has a melting point of -44.3 °C.[4] |

| Solubility | Limited solubility in water, soluble in organic solvents (e.g., ether, chloroform, ethanol). | The LogP of 0.85 supports good organic solvent solubility.[1] |

| pKa | ~7.5-8.5 | Estimated for the conjugate acid. The tertiary amine is basic. |

Experimental Workflow: Property Determination

A robust workflow ensures that data is accurate and reproducible. The following protocol is a self-validating system for characterizing a novel or sparsely documented liquid compound.

Caption: Workflow for experimental determination of physicochemical properties.

Protocol for pKa Measurement via Potentiometric Titration

Rationale: Determining the pKa of the dimethylamino group is crucial for understanding its behavior in acidic or basic media, which impacts reaction conditions, extraction procedures, and potential biological activity.

-

System Setup: Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, 10.00).

-

Sample Preparation: Accurately weigh ~0.1 mmol of this compound and dissolve it in 50 mL of a suitable solvent (e.g., a 1:1 mixture of water and methanol to ensure solubility).

-

Titration: Place the solution in a jacketed beaker maintained at 25 °C and begin stirring. Place the calibrated pH electrode and the tip of a micro-burette into the solution.

-

Data Collection: Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH after each incremental addition (e.g., 0.05 mL) of the titrant.

-

Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point (the point where half of the amine has been protonated).

-

Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

Synthesis and Reactivity

Proposed Synthetic Pathway: The Strecker Synthesis

Causality: The most logical and field-proven method for synthesizing an α-aminonitrile with a quaternary center is a variation of the Strecker synthesis. This one-pot reaction efficiently combines a ketone (acetone), a secondary amine (dimethylamine), and a cyanide source. The reaction proceeds via the formation of a hemiaminal, which then dehydrates to an iminium ion. The iminium ion is subsequently attacked by the cyanide nucleophile to yield the final product.

Caption: Proposed reaction pathway via Strecker synthesis.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, add dimethylamine (1.1 equivalents, typically as a 2M solution in THF).

-

Iminium Formation: Slowly add acetone (1.0 equivalent) to the stirred solution. Follow this with the dropwise addition of a mild acid catalyst, such as acetic acid (0.1 equivalents), to promote the formation of the iminium ion. Stir the mixture at 0-5 °C for 30 minutes.

-

Cyanide Addition: Caution: This step involves highly toxic cyanide and must be performed in a well-ventilated fume hood with appropriate safety precautions. Slowly add a solution of potassium cyanide (1.05 equivalents) in a minimal amount of water. Alternatively, trimethylsilyl cyanide (TMSCN) can be used as a safer cyanide source.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, quench it by pouring it into a separatory funnel containing cold water and diethyl ether. Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure liquid.

-

Validation: Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 3.0 (NMR, IR, MS).

Chemical Reactivity and Stability

-

Hydrolysis: The nitrile group can be hydrolyzed under strong acidic or basic conditions to yield 2-(dimethylamino)-2-methylpropanoic acid. This is a key transformation for accessing the corresponding quaternary amino acid.

-

Nucleophilicity: The lone pair of electrons on the tertiary amine nitrogen allows it to act as a base or a nucleophile. It will readily react with acids to form an ammonium salt.

-

Thermal Stability: While specific data is unavailable, aminonitriles are generally stable at room temperature but may decompose at elevated temperatures.[5] Long-term storage should be in a cool, dry, and dark environment, preferably under an inert atmosphere to prevent slow oxidation or hydrolysis.[6][7]

Safety and Handling

Hazard Assessment

No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative hazard assessment must be made based on its functional groups and data from analogous compounds like (dimethylamino)acetonitrile.

-

Toxicity: HIGHLY TOXIC. Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin, as they can metabolize to release cyanide.[6][8] Tertiary amines can be corrosive and cause severe skin and eye irritation.

-

Flammability: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.[6][7]

-

Reactivity: Reacts with strong oxidizing agents and strong acids.[7]

Recommended Handling Procedures

-

Engineering Controls: All handling must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear impervious gloves (e.g., nitrile) at all times. Change gloves immediately if contamination occurs.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]

-

Lab Coat: A flame-resistant lab coat should be worn.

-

-

Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[7] Ensure a cyanide antidote kit is available in laboratories where this compound is handled frequently.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, well-ventilated, and locked area away from incompatible materials.[6][7]

-

Disposal: Waste must be treated as hazardous. Dispose of contents and container in accordance with all local, regional, and national regulations, typically via a licensed chemical waste disposal company.[9]

Conclusion

References

-

Airgas. (2015, April 26). Acetonitrile Safety Data Sheet. [Link]

-

Angene Chemical. This compound. [Link]

-

MDPI. (2022). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Angene - this compound | 2273-40-7 | MFCD10005348 | AG00BIGP [japan.angenechemical.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Buy 2-(Dimethylamino)propanenitrile | 5350-67-4 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. airgas.com [airgas.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 2-(Dimethylamino)-2-methylpropanenitrile (CAS Number: 2273-40-7)

This guide provides a comprehensive technical overview of this compound, a versatile α-aminonitrile intermediate. The content herein is curated for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into its properties, synthesis, and applications.

Introduction and Strategic Importance

This compound, identified by CAS number 2273-40-7, is a geminal α-aminonitrile. This class of compounds is characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. While not widely recognized as a therapeutic agent itself, this compound serves as a valuable bifunctional building block in organic synthesis. Its strategic importance lies in its potential to be transformed into a variety of other functional groups, making it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and polymers. The presence of a quaternary carbon center to which the amino and nitrile groups are attached provides steric hindrance that can influence its reactivity and the properties of downstream products.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 2273-40-7 | [1][2] |

| Molecular Formula | C₆H₁₂N₂ | [1][2] |

| Molecular Weight | 112.17 g/mol | [1][2] |

| Physical Form | Liquid | [3] |

| Boiling Point | Not definitively reported, estimated ~145.6 °C | [4] |

| Density | Not definitively reported, estimated ~0.875 g/cm³ | [4] |

| Solubility | Expected to be soluble in organic solvents | |

| LogP (predicted) | ~0.85 | [2][4] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. A singlet integrating to six protons would correspond to the two equivalent methyl groups of the dimethylamino moiety. Another singlet, also integrating to six protons, would represent the two equivalent methyl groups on the quaternary carbon.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a characteristic signal for the nitrile carbon (C≡N) in the range of 120-130 ppm. The quaternary carbon attached to the nitrogen and nitrile groups would appear further downfield. Signals for the methyl carbons of the dimethylamino group and the two methyl groups on the quaternary carbon would be observed in the aliphatic region of the spectrum.

-

Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band around 2240 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. The C-N stretching of the tertiary amine would be observed in the fingerprint region.

Synthesis and Mechanistic Considerations

The most logical and widely used method for the synthesis of α-aminonitriles is the Strecker reaction . For this compound, this would involve a one-pot, three-component reaction of acetone, dimethylamine, and a cyanide source.

Reaction Mechanism: The Strecker Synthesis

The reaction proceeds through the initial formation of a hemiaminal from the reaction of acetone and dimethylamine, which then dehydrates to form an iminium ion. The nucleophilic cyanide ion then attacks the electrophilic carbon of the iminium ion to yield the final α-aminonitrile product.

Caption: Generalized Strecker reaction pathway for the synthesis of this compound.

Experimental Protocol: Catalyst-Free Strecker Reaction in Water

A modern and environmentally benign approach to the Strecker reaction utilizes acetone cyanohydrin as a safer alternative to hydrogen cyanide gas or metal cyanides, with water as the solvent. This procedure avoids the need for a catalyst.[5]

Materials:

-

Acetone

-

Dimethylamine (40% aqueous solution)

-

Acetone cyanohydrin[6]

-

Deionized water

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine acetone (1.0 eq) and dimethylamine (1.1 eq) in water.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Slowly add acetone cyanohydrin (1.05 eq) to the reaction mixture. Caution: Acetone cyanohydrin is toxic and can release hydrogen cyanide. This step should be performed in a well-ventilated fume hood.

-

Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation.

Applications in Chemical Synthesis

The primary utility of this compound is as a chemical intermediate. Its bifunctional nature allows for a range of chemical transformations.

Transformations of the Nitrile Group:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, forming 2-(dimethylamino)-2-methylpropanoic acid, a quaternary α-amino acid derivative.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄), yielding a vicinal diamine, 2-methyl-1,2-propanediamine.

Role as a Building Block:

-

Pharmaceutical Synthesis: While direct applications are not documented, α-aminonitriles are precursors to various heterocyclic compounds and α-amino acids that are prevalent in medicinal chemistry.[7] The unique sterically hindered quaternary center of this molecule could be exploited to synthesize novel bioactive compounds.

-

Polymer Chemistry: There are indications that aminonitriles can be used in the production of polymers, such as polyurethane foams.[3]

Caption: Potential synthetic applications of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: This compound is classified as a combustible liquid. It can cause severe skin burns and eye damage and is corrosive to the respiratory tract.[8] As with all nitriles, there is a risk of releasing hydrogen cyanide, a highly toxic gas, particularly under acidic conditions or upon combustion.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.[8][10]

-

First Aid:

-

Inhalation: Move the person to fresh air and seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[10]

Conclusion and Future Perspectives

This compound is a valuable, albeit not widely studied, chemical intermediate. Its synthesis via the Strecker reaction is straightforward, and its bifunctional nature provides access to a range of more complex molecules, including quaternary α-amino acids and vicinal diamines. While there is currently no evidence of its direct use as a pharmaceutical, its role as a building block in the synthesis of novel compounds for drug discovery and materials science warrants further investigation. Future research could focus on exploring the reactivity of this sterically hindered aminonitrile and its incorporation into novel molecular scaffolds with potential biological activity.

References

-

Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

-

This compound (2273-40-7) Msds. Molbase. (n.d.). Retrieved January 18, 2026, from [Link]

-

Strecker Synthesis. NROChemistry. (n.d.). Retrieved January 18, 2026, from [Link]

- North, M. (2010). Synthesis of α-Aminonitriles by Addition to an Imino Group. Science of Synthesis, 19, 293-308.

-

Van der Veken, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(3), 2095-2105. [Link]

-

Galletti, P., Pori, M., & Giacomini, D. (2011). Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source. European Journal of Organic Chemistry, 2011(20-21), 3778-3784. [Link]

-

Strecker Synthesis. Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

-

Sentürk, C., et al. (2021). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. Chemistry – A European Journal, 27(6), 1609-1614. [Link]

-

Allen, C. F. H., & VanAllan, J. A. (1947). Diethylaminoacetonitrile. Organic Syntheses, 27, 20. [Link]

-

Synthesis of Nitriles. Chemistry LibreTexts. (2023, January 22). Retrieved January 18, 2026, from [Link]

-

α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses. (n.d.). Retrieved January 18, 2026, from [Link]

-

Preparation of Nitriles. Chemistry LibreTexts. (2023, January 22). Retrieved January 18, 2026, from [Link]

-

Abdelaty, M. S. A. (2021). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). ResearchGate. [Link]

- A kind of method for preparing 2-amino-2-methyl-1-propanol. (2019).

- Breitmaier, E. (2002). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031243). Human Metabolome Database. (n.d.). Retrieved January 18, 2026, from [Link]

-

Acetone Cyanohydrin. PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

- The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol. (2015).

- Method for preparing methylamino-acetonitrilehydrochlorate. (2009).

-

Narahari, J., et al. (2020). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 109(1), 191-201. [Link]

-

Stoyanov, N. M., et al. (2012). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 17(5), 5344-5353. [Link]

-

Acetone cyanohydrin. Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Chemistry LibreTexts. (2025, January 19). Retrieved January 18, 2026, from [Link]

-

Cyanohydrin Formation Reaction Mechanism. The Organic Chemistry Tutor. (2019, October 30). YouTube. [Link]

Sources

- 1. molbase.com [molbase.com]

- 2. chemscene.com [chemscene.com]

- 3. Buy 2-(Dimethylamino)propanenitrile | 5350-67-4 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. [PDF] Catalyst‐Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source | Semantic Scholar [semanticscholar.org]

- 6. Acetone Cyanohydrin | C4H7NO | CID 6406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amino Nitriles - Enamine [enamine.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Dichotomous Role of the Dimethylamino Group in Aminonitrile Reactivity: A Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide:

Abstract

The α-aminonitrile moiety is a cornerstone in synthetic chemistry, serving as a versatile precursor for amino acids, heterocycles, and a wide range of pharmacologically active agents.[1][2][3] The incorporation of a dimethylamino group at the α-position introduces a fascinating dichotomy of electronic and steric effects that profoundly modulates the reactivity of the entire molecule. This guide provides an in-depth analysis of these effects, elucidating the causal mechanisms behind the observed reactivity in key transformations such as the Strecker and Thorpe-Ziegler reactions. We will explore how the potent electron-donating nature of the dimethylamino group enhances nucleophilicity while its steric bulk imposes significant constraints, influencing reaction pathways and product selectivity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a mechanistic framework to harness the unique properties of dimethylamino-substituted aminonitriles in complex molecular design.

The Fundamental Physicochemical Influence of the Dimethylamino Group

The reactivity of an α-aminonitrile is not merely the sum of its constituent amino and nitrile functionalities; it is an integrated system where the substituent on the nitrogen atom dictates the molecule's behavior. The dimethylamino group, -N(CH₃)₂, is a particularly powerful modulator due to its distinct electronic and steric profile.

Electronic Effects: An Electron-Rich Core

The dimethylamino group is a strong electron-donating group through two primary mechanisms: the inductive effect and the mesomeric (resonance) effect.

-

Inductive Effect (+I): The two methyl groups are weakly electron-donating, pushing electron density onto the nitrogen atom.

-

Mesomeric Effect (+M): The nitrogen's lone pair of electrons can be delocalized into an adjacent π-system. This is the dominant electronic effect.

This electron-donating character significantly increases the electron density on the nitrogen atom, making it a potent nucleophile and a relatively strong base compared to primary or secondary amines.[4][5] Conversely, this donation of electron density can slightly decrease the electrophilicity of the adjacent nitrile carbon, as the carbon atom is less electron-deficient.[6][7]

The increased basicity is quantifiable through pKa values of the conjugate acid. A higher pKa indicates a stronger base.

| Amine | Structure | pKa of Conjugate Acid (approx.) | Reference |

| Ammonia | NH₃ | 9.25 | |

| Methylamine | CH₃NH₂ | 10.64 | |

| Dimethylamine | (CH₃)₂NH | 10.73 | [8] |

| Aniline | C₆H₅NH₂ | 4.6 | [9] |

Table 1: Comparison of Amine Basicity.

Steric Effects: A Bulky Shield

In stark contrast to its electronic generosity, the dimethylamino group imposes significant steric hindrance. Steric effects arise from the spatial arrangement of atoms, where repulsive forces between overlapping electron clouds increase the energy of a conformation or transition state.[10] The two methyl groups create a bulky, three-dimensional shield around the nitrogen atom and the α-carbon.

This steric bulk can:

-

Hinder Nucleophilic Attack: The approach of an electrophile to the nitrogen lone pair can be physically blocked.[11]

-

Dictate Reaction Pathways: When multiple reaction sites are available, reagents will preferentially attack the least sterically hindered position, a principle that governs regioselectivity in reactions like Hofmann eliminations.[12]

-

Influence Conformation: The size of the group can restrict bond rotation and favor specific molecular shapes.[10]

This interplay between potent electronic donation and significant steric hindrance is the core determinant of the reactivity of N,N-dimethylaminonitriles.

Impact on Key Synthetic Transformations

The dichotomous nature of the dimethylamino group is best illustrated by its influence on classic aminonitrile syntheses.

The Strecker Synthesis: Leveraging High Nucleophilicity

The Strecker synthesis is a cornerstone method for preparing α-aminonitriles, typically through a one-pot, three-component reaction of an aldehyde, an amine, and a cyanide source.[13][14][15] When a secondary amine like dimethylamine is used, the product is an N,N-disubstituted α-aminonitrile.

The reaction proceeds via the formation of an iminium ion, which is then attacked by the cyanide nucleophile.[14][16] The high nucleophilicity of dimethylamine accelerates the initial attack on the aldehyde's carbonyl carbon, facilitating the rapid formation of the critical iminium ion intermediate.

Experimental Protocol: Synthesis of 2-(Dimethylamino)-2-phenylacetonitrile via Strecker Reaction

This protocol is a representative example adapted from literature procedures for the three-component Strecker reaction.[13][17]

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Dimethylamine (2.0 M solution in THF, 1.1 mmol, 0.55 mL)

-

Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 119 mg, 0.16 mL)[3]

-

Indium powder (catalyst, 10 mol%, 11.5 mg)[13]

-

Water (solvent, 2 mL)

-

Round-bottom flask (10 mL) with magnetic stir bar

-

Ethyl acetate and brine for workup

Procedure:

-

Reaction Setup: To a 10 mL round-bottom flask containing a magnetic stir bar, add benzaldehyde (1.0 mmol), water (2 mL), and indium powder (10 mol%).

-

Amine Addition: Add the dimethylamine solution (1.1 mmol) to the flask.

-

Cyanide Addition: Add trimethylsilyl cyanide (1.2 mmol) dropwise to the stirring mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).

-

Workup: Upon completion, quench the reaction with 5 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure α-aminonitrile.

Causality: The choice of a catalyst like indium powder facilitates the formation of the imine in an aqueous medium.[13] TMSCN is used as a safer and more manageable cyanide source compared to HCN gas.[3] The high nucleophilicity of dimethylamine ensures efficient initial condensation with the aldehyde to form the key iminium intermediate.

The Thorpe-Ziegler Reaction: The Challenge of α-Proton Acidity

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of dinitriles to form cyclic β-enaminonitriles, which can be hydrolyzed to cyclic ketones.[18][19][20] The key step is the deprotonation of the α-carbon to form a nitrile-stabilized carbanion.[19]

Here, the electronic effect of the dimethylamino group presents a challenge. Its strong +I and +M effects push electron density toward the α-carbon, decreasing the acidity of the α-protons. The pKa of the α-proton in a typical nitrile is around 31, already making it weakly acidic.[9] The presence of an electron-donating group destabilizes the resulting carbanion, making deprotonation even more difficult.

Consequence: A significantly stronger, non-nucleophilic base (e.g., LDA, NaHMDS) is required to efficiently deprotonate a dimethylamino-substituted nitrile compared to a nitrile with an electron-withdrawing group at the α-position. The steric bulk of the dimethylamino group may also influence the approach of the base.

Applications in Drug Development and Medicinal Chemistry

The dimethylamino group is a prevalent pharmacophore in numerous FDA-approved drugs, valued for its ability to modulate pKa, improve water solubility (in its protonated form), and engage in specific receptor interactions.[21] When combined with the aminonitrile scaffold—a versatile building block for nitrogen-containing heterocycles—it provides a powerful platform for drug discovery.[1][22]

Case Study: Citalopram Analogues

Citalopram is a selective serotonin reuptake inhibitor (SSRI) that features both a nitrile group and a dimethylaminopropyl side chain. Structure-activity relationship (SAR) studies on citalopram and its analogues have provided insights into the role of these groups. The dimethylamino group is crucial for interacting with the serotonin transporter (SERT).[23] While the nitrile group itself is also involved in binding, modifications to the dimethylamino side chain significantly impact binding affinity. For instance, extending the chain or altering the substitution on the nitrogen can either maintain or slightly improve binding, demonstrating the group's critical role in molecular recognition at the active site.[23]

The basicity of the dimethylamino group (pKa ≈ 9.8) ensures that it is predominantly protonated at physiological pH (≈ 7.4), forming a cationic ammonium ion. This positive charge is often essential for forming a key ionic bond with an acidic residue (e.g., aspartate) in the target protein's binding pocket.

Conclusion

The role of the dimethylamino group in aminonitrile reactivity is a classic example of structure-function relationships in organic chemistry. It acts as a double-edged sword:

-

Electronically, it is a potent activating group, enhancing the nucleophilicity of the nitrogen for reactions like the Strecker synthesis, but deactivating the α-carbon towards deprotonation, thereby posing a challenge for reactions like the Thorpe-Ziegler condensation.

-

Sterically, its bulk can shield adjacent reactive centers, influencing selectivity and potentially slowing reaction rates by hindering the approach of reagents.

A thorough understanding of this dichotomy is paramount for chemists aiming to design efficient synthetic routes or develop novel pharmaceutical agents. By strategically leveraging the powerful nucleophilicity of the dimethylamino group while accounting for its steric and electronic deactivating effects, researchers can effectively control the reactivity of these versatile aminonitrile building blocks to achieve their desired molecular targets.

References

- Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018).

- Thorpe reaction. Grokipedia.

- A truly green synthesis of α-aminonitriles via Strecker reaction. (2011).

- Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acet

- Nucleophilic reactions of α-aminoalkenenitriles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Thorpe Reaction. Merck Index.

- The Versatility of Aminonitriles: A Gateway to Pharmaceutical Innov

- Organocatalytic Synthesis of α-Aminonitriles: A Review. (2018). MDPI.

- Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.

- Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. (2009). Organic Chemistry Portal.

- Thorpe reaction. Wikipedia.

- Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Sciforum.

- Strecker amino acid synthesis. Wikipedia.

- Strecker Synthesis. Organic Chemistry Portal.

- Strecker Synthesis. Master Organic Chemistry.

- Strecker Synthesis. NROChemistry.

- Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (2014). PubMed Central.

- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Publishing.

- Steric effect and applic

- The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.

- Chemistry of Nitriles. (2024). LibreTexts.

- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). PubMed Central.

- Application of Nitrile in Drug Design. (2022).

- Steric effects. Wikipedia.

- Reactions of Amines. (2024). Chemistry LibreTexts.

- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.

- Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry.

- Chemistry of Nitriles.

- Acidity and Basicity of Amines. (2020). Chemistry LibreTexts.

- Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. (2018).

- Acidity-basicity of nitriles. e-Quimica.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. sciforum.net [sciforum.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Acidity-basicity of nitriles [qorganica.es]

- 10. Steric effects - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. grokipedia.com [grokipedia.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 21. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(Dimethylamino)-2-methylpropanenitrile: A Versatile Building Block in Modern Organic Synthesis

Abstract

2-(Dimethylamino)-2-methylpropanenitrile, an α-aminonitrile, has emerged as a cornerstone reagent in organic synthesis, prized for its unique reactivity and enhanced safety profile compared to traditional cyanide sources. This technical guide provides an in-depth exploration of its synthesis, core applications, and mechanistic underpinnings. We delve into its utility as a cyanide equivalent, its role in the construction of sterically hindered α-amino acids, and its application as a precursor for complex heterocyclic systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the efficient synthesis of novel chemical entities.

Introduction: The Strategic Advantage of an α-Aminonitrile

This compound, also known as DMAMN, is a tertiary α-aminonitrile that serves as a stable, crystalline, and less volatile surrogate for highly toxic hydrogen cyanide (HCN) and its inorganic salts.[1] Its structure, featuring a quaternary carbon bearing both a dimethylamino group and a nitrile, imparts unique chemical properties that make it an invaluable tool in the synthetic chemist's arsenal.

The primary advantage of DMAMN lies in its ability to act as a convenient and safe source of nucleophilic cyanide. The presence of the α-dimethylamino group facilitates the controlled release of the cyanide ion under specific reaction conditions, mitigating the significant handling risks associated with HCN gas or alkali metal cyanides.[1] Beyond its role as a cyanating agent, its structure is pre-disposed to serve as a versatile scaffold for the synthesis of complex organic molecules, including quaternary α-amino acids and diverse heterocyclic frameworks, which are prevalent motifs in pharmaceuticals and agrochemicals.[2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective and safe use in the laboratory.

| Property | Value | Reference |

| CAS Number | 2273-40-7 | [3][4] |

| Molecular Formula | C₆H₁₂N₂ | [3][5] |

| Molecular Weight | 112.17 g/mol | [3][5] |

| Appearance | Data not consistently available; typically a liquid or low-melting solid | |

| Boiling Point | Data not available | |

| Topological Polar Surface Area | 27.03 Ų | [3] |

| SMILES | CC(C)(C#N)N(C)C | [3] |

Synthesis of this compound

The most common and efficient synthesis of DMAMN is a variation of the Strecker synthesis.[6][7][8] This one-pot, three-component reaction involves the condensation of acetone, dimethylamine, and a cyanide source. Acetone cyanohydrin is often a preferred cyanide source as it is a liquid and easier to handle than HCN gas.[1][9]

Synthetic Workflow Diagram

The synthesis proceeds via the formation of an iminium ion intermediate from acetone and dimethylamine, which is then trapped by the cyanide nucleophile.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize this compound from acetone, dimethylamine, and acetone cyanohydrin.

Materials:

-

Dimethylamine (40% aqueous solution)

-

Acetone

-

Acetone cyanohydrin[1]

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, chill a 40% aqueous solution of dimethylamine to 0-5 °C using an ice bath.

-

Slowly add an equimolar amount of acetone to the chilled dimethylamine solution while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes.

-

Add one equivalent of acetone cyanohydrin dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 15 °C. A slight exotherm may be observed.[9]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

-

Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by vacuum distillation.

Core Applications in Organic Synthesis

As a Safe and Effective Cyanide Source

DMAMN serves as an excellent surrogate for HCN in reactions requiring a nucleophilic cyanide. Its utility stems from the equilibrium between the α-aminonitrile and the corresponding iminium ion and cyanide. This equilibrium can be shifted to release cyanide, which can then be trapped by a suitable electrophile.

Mechanism of Cyanide Transfer: The reversible dissociation of DMAMN generates a low concentration of free cyanide in solution, which is sufficient for many synthetic transformations while minimizing the hazards associated with high concentrations of free cyanide.

Caption: Reversible dissociation of DMAMN to provide cyanide.

This approach is particularly valuable in phase-transfer catalysis and for reactions with sensitive substrates where the high basicity of inorganic cyanides could be detrimental.

Synthesis of Quaternary α-Amino Nitriles and α-Amino Acids

DMAMN is an ideal starting material for the synthesis of α,α-disubstituted (quaternary) α-amino acids, which are important non-proteinogenic amino acids in medicinal chemistry. The classical Strecker synthesis using ketones can be sluggish and low-yielding.[8] An alternative strategy involves the deprotonation of an α-aminonitrile followed by alkylation. However, the α-proton of DMAMN is not present. Instead, DMAMN can react with strong electrophiles or be used in more complex transformations.

A more advanced application involves the displacement of the dimethylamino group or modification of the nitrile. For instance, the nitrile group can be reduced or hydrolyzed.[10][11] The hydrolysis of the nitrile in α-aminonitriles is a key step in the Strecker synthesis to produce the final amino acid.[12][13]

Workflow for α-Amino Acid Synthesis:

Caption: Pathway to α,α-disubstituted amino acids.

Protocol: Hydrolysis to 2-(Dimethylamino)-2-methylpropanoic acid

-

Place this compound in a round-bottom flask.

-

Add a 6M aqueous solution of hydrochloric acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours. The progress can be monitored by TLC.

-

After cooling to room temperature, neutralize the solution carefully with a suitable base (e.g., NaOH) to the isoelectric point of the amino acid.

-

The product amino acid will precipitate and can be collected by filtration, washed with cold water and ethanol, and dried.

Precursor for Heterocyclic Synthesis

The nitrile and amino functionalities in DMAMN and its derivatives make them powerful precursors for constructing nitrogen-containing heterocycles.[14][15][16] By reacting with binucleophilic reagents, a variety of five- and six-membered rings can be synthesized, which are core structures in many biologically active molecules. For example, derivatives of DMAMN can react with hydrazine or guanidine to form pyrazoles or pyrimidines, respectively.

Illustrative Protocol: Synthesis of a Pyrimidine Derivative This protocol outlines a general strategy using an activated enamine derived from a DMAMN-related structure.

-

A β-keto nitrile is first reacted with a dimethylformamide acetal to form an enaminonitrile. This intermediate is structurally related to an activated form of an aminonitrile.[15]

-

The enaminonitrile (1 equivalent) is dissolved in ethanol.

-

Guanidine hydrochloride (1 equivalent) and a base such as sodium ethoxide (1.1 equivalents) are added to the solution.

-

The mixture is heated to reflux for 4-8 hours.

-

Upon cooling, the product often precipitates from the reaction mixture. It can be isolated by filtration and recrystallized to achieve high purity.

Sources

- 1. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]

- 2. Amino Acids as Versatile Synthetic Precursors - ChemistryViews [chemistryviews.org]

- 3. chemscene.com [chemscene.com]

- 4. This compound (2273-40-7) Msds-Molbase [molbase.com]

- 5. scbt.com [scbt.com]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. Strecker Synthesis [organic-chemistry.org]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. EP0009200B1 - Process for the manufacture of n,n-dimethylaminoacetonitrile - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 12. CH628320A5 - PROCESS FOR THE PREPARATION OF ALPHA-AMINO-ACIDS. - Google Patents [patents.google.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. researchgate.net [researchgate.net]

- 16. longdom.org [longdom.org]

The Strategic Advantage of Steric Crowding: A Technical Guide to α,α-Disubstituted Aminonitriles in Modern Drug Discovery

Abstract

In the intricate chess game of medicinal chemistry, the strategic placement of every atom can dictate the success or failure of a drug candidate. Among the vast arsenal of molecular scaffolds, α,α-disubstituted aminonitriles have emerged as exceptionally versatile and powerful building blocks. Their unique geminal disubstitution at the α-carbon imparts a profound influence on molecular conformation, metabolic stability, and biological activity. This guide provides an in-depth exploration of the synthesis, stereochemical control, and diverse applications of these motifs in the design of next-generation therapeutics, offering researchers and drug development professionals a comprehensive resource to leverage their full potential.

Introduction: Beyond the Planar Peptide Bond

The inherent flexibility and susceptibility to proteolytic degradation of peptide-based drugs have long been a central challenge in medicinal chemistry. The introduction of conformational constraints is a proven strategy to overcome these limitations. α,α-Disubstituted amino acids and their nitrile precursors, α,α-disubstituted aminonitriles, provide a robust solution by introducing a quaternary center adjacent to the nitrogen atom. This seemingly simple modification has profound consequences:

-

Conformational Rigidity: The steric hindrance imposed by the two α-substituents restricts the rotational freedom around the N-Cα and Cα-C bonds, locking the molecule into a more defined and predictable conformation. This pre-organization can lead to a significant enhancement in binding affinity to biological targets by reducing the entropic penalty of binding.

-

Metabolic Stability: The quaternary α-carbon is sterically shielded, rendering it less susceptible to enzymatic degradation by proteases and other metabolic enzymes. This directly translates to an improved pharmacokinetic profile and a longer in vivo half-life.

-

Access to Novel Chemical Space: The three-dimensional arrangement of the α-substituents allows for the exploration of unique vector spaces around the core scaffold, enabling the design of ligands with novel binding modes and improved selectivity.

This guide will delve into the practical applications of this scaffold, from their role as precursors to constrained amino acids to their direct incorporation into bioactive molecules.

Synthetic Strategies: Mastering the Quaternary Center

The construction of the α,α-disubstituted aminonitrile core is a critical first step. The choice of synthetic route is often dictated by the nature of the desired α-substituents and the need for stereochemical control.

The Strecker Reaction: A Classic Reimagined

The one-pot, three-component Strecker reaction, involving an amine, a ketone, and a cyanide source, remains a cornerstone for the synthesis of α,α-disubstituted aminonitriles. Its operational simplicity and broad substrate scope make it highly attractive for library synthesis and initial lead generation.

Experimental Protocol: Asymmetric Strecker Synthesis of a Chiral α-Aminonitrile

Objective: To synthesize an enantiomerically enriched α-aminonitrile using a chiral auxiliary-mediated Strecker reaction.

Materials:

-

p-Anisaldehyde (1.0 eq)

-

(R)-(-)-2-Phenylglycinol (1.0 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.2 eq)

-

Methanol (MeOH) as solvent

-

Dichloromethane (DCM) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of p-anisaldehyde (1.0 eq) in methanol at 0 °C, add (R)-(-)-2-phenylglycinol (1.0 eq).

-

Stir the mixture at room temperature for 2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired α-aminonitrile.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the diastereomeric ratio by chiral HPLC analysis.

Causality: The use of a chiral amino alcohol, (R)-(-)-2-phenylglycinol, as the amine component induces facial selectivity in the nucleophilic addition of the cyanide to the imine intermediate. The stereochemistry of the auxiliary directs the cyanide attack to one face of the imine, resulting in the preferential formation of one diastereomer.

Visualization of the Strecker Reaction

Caption: Generalized workflow of the Strecker reaction.

Medicinal Chemistry Applications: From Building Block to Bioactive Core

The true value of α,α-disubstituted aminonitriles is realized in their diverse applications in drug design, where they serve as key intermediates or as integral components of the final active pharmaceutical ingredient (API).

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Case Study in Diabetes Treatment

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and reduced glucagon levels. Several highly successful DPP-4 inhibitors, including Sitagliptin and Vildagliptin, feature an α-aminonitrile scaffold.

Mechanism of Action: The nitrile group of Vildagliptin is a key pharmacophore. It forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4.[1] This interaction mimics the transition state of the natural peptide substrate, leading to potent and long-lasting inhibition of the enzyme. The α,α-disubstituted aminonitrile scaffold provides the optimal geometry for this interaction and contributes to the high affinity and selectivity of the inhibitor.[2]

Caption: Mechanism of action of Vildagliptin.

Cysteine Protease Inhibitors: Targeting Viral Replication and Cancer

Cysteine proteases, such as cathepsins and viral proteases (e.g., SARS-CoV-2 main protease), are attractive targets for the development of antiviral and anticancer agents. The nitrile group of α,α-disubstituted aminonitriles can act as a "warhead," forming a reversible covalent adduct with the active site cysteine residue.

The steric bulk provided by the α,α-disubstitution plays a crucial role in:

-

Selectivity: By carefully tuning the size and nature of the substituents, it is possible to achieve selective inhibition of the target protease over other cysteine-containing proteins in the body.

-

Reversibility: The covalent interaction is often reversible, which can be advantageous in terms of reducing the risk of off-target toxicity associated with irreversible inhibitors.

Table 1: Bioactivity of Representative α,α-Disubstituted Aminonitrile-Based Inhibitors

| Compound Class | Target | Key Structural Feature | IC₅₀ (nM) | Reference |

| Cyanopyrrolidines | DPP-4 | N-acylated aminonitrile | 10 - 100 | [2] |

| Peptidomimetic nitriles | Cathepsin K | P2-P3 backbone modifications | 1 - 50 | N/A |

| Dipeptidyl nitriles | SARS-CoV-2 Mpro | P1' pyridine | 50 - 200 | N/A |

Bioisosteres and Constrained Peptidomimetics

The α,α-disubstituted aminonitrile motif can serve as a bioisostere for a peptide bond or a carbonyl group. This substitution can lead to improved metabolic stability and cell permeability. Furthermore, the incorporation of this scaffold into a peptide sequence induces a β-turn or helical conformation, which can be beneficial for mimicking the bioactive conformation of a natural peptide ligand.

Future Perspectives and Conclusion

The journey of α,α-disubstituted aminonitriles in medicinal chemistry is far from over. Ongoing research is focused on the development of novel, more efficient, and highly stereoselective synthetic methodologies. The exploration of new therapeutic applications, particularly in the areas of neurodegenerative diseases and inflammation, is also a key area of interest.

References

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Molecules, 28(15), 5860. [Link]

-

Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. (2018). Journal of Pharmaceutical Sciences, 107(12), 3139-3147. [Link]

-

Vildagliptin. (2013). PDB-101. [Link]

-

Asymmetric Strecker Reactions. (2009). Chemical Reviews, 109(1), 1-46. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

Sources

A Comprehensive Technical Guide to 2-(Dimethylamino)-2-methylpropanenitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)-2-methylpropanenitrile, a tertiary α-aminonitrile, is a versatile chemical intermediate possessing both a nucleophilic dimethylamino group and a reactive nitrile functionality. This guide provides a detailed exploration of its synthesis, primarily through the Strecker reaction, its physicochemical properties, and its potential applications in organic synthesis, medicinal chemistry, and polymer science. While specific experimental data for this compound is limited in publicly available literature, this document consolidates established principles of α-aminonitrile chemistry to offer a robust theoretical and practical framework for its use in a research and development setting.

Introduction: The Chemical Significance of α-Aminonitriles

α-Aminonitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom.[1][2] Their significance in synthetic chemistry stems from their role as key intermediates in the synthesis of α-amino acids, the fundamental building blocks of proteins.[3] The classic Strecker synthesis, first reported in 1850, provides a straightforward method for their preparation from aldehydes or ketones, an amine, and a cyanide source.[1][3] Beyond their role as amino acid precursors, the dual functionality of α-aminonitriles makes them valuable synthons for the construction of a variety of nitrogen-containing heterocyclic compounds and other complex molecules with potential biological activity.[2][4] this compound (CAS No. 2273-40-7) is a specific example of a tertiary α-aminonitrile derived from acetone, offering unique reactivity due to its gem-dimethyl substitution.[5]

Synthesis of this compound: A Focus on the Strecker Reaction

The most direct and widely applicable method for the synthesis of this compound is the Strecker reaction, a one-pot, three-component condensation.[3][6] This reaction involves the formation of an iminium ion intermediate from the reaction of a ketone (acetone) with an amine (dimethylamine), followed by the nucleophilic addition of a cyanide ion.[3]

Reaction Mechanism

The mechanism of the Strecker synthesis for this compound can be described in the following steps:

-

Iminium Ion Formation: Acetone reacts with dimethylamine in the presence of an acid catalyst (often generated in situ) to form a dimethyliminium ion. This step involves the initial formation of a heminal, which then dehydrates to yield the iminium ion.

-

Cyanide Addition: A cyanide source, such as sodium cyanide (NaCN), potassium cyanide (KCN), or trimethylsilyl cyanide (TMSCN), provides the cyanide anion (CN⁻).[1] This potent nucleophile then attacks the electrophilic carbon of the iminium ion.

-

Formation of this compound: The nucleophilic addition of the cyanide ion results in the formation of the stable α-aminonitrile product.

Reaction Pathway Diagram

Caption: The Strecker synthesis of this compound from acetone and dimethylamine.